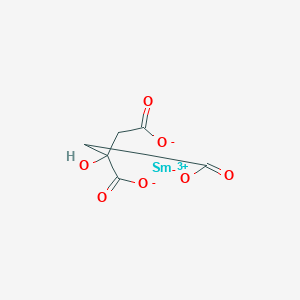
Samarium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium citrate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It is a rare earth metal that is known for its unique magnetic and optical properties. In recent years, researchers have been exploring the use of samarium citrate in various fields, including cancer treatment, imaging, and drug delivery.
Applications De Recherche Scientifique
Samarium citrate has a wide range of potential applications in scientific research. One of its most promising uses is in cancer treatment. Studies have shown that samarium citrate can selectively target cancer cells and induce apoptosis, or programmed cell death. This makes it a potential candidate for use in chemotherapy and radiation therapy.
Samarium citrate also has applications in imaging. It can be used as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties. This allows for more accurate and detailed imaging of tissues and organs.
In addition, samarium citrate has potential applications in drug delivery. It can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific cells or tissues.
Mécanisme D'action
The mechanism of action of samarium citrate is not fully understood, but it is believed to involve the interaction between samarium ions and cellular processes. Studies have shown that samarium citrate can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Effets Biochimiques Et Physiologiques
Samarium citrate has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to have anti-inflammatory and antioxidant properties. It can also stimulate the immune system and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using samarium citrate in lab experiments is its selectivity for certain cells and tissues. This allows for more targeted and accurate results. It is also relatively easy to synthesize and can be used in a variety of applications.
However, there are also limitations to using samarium citrate in lab experiments. One limitation is its potential toxicity. While it has been shown to be relatively safe in small doses, larger doses may cause adverse effects. It also has a limited shelf life and may degrade over time.
Orientations Futures
There are many potential future directions for research on samarium citrate. One area of interest is its use in combination with other therapies, such as chemotherapy or radiation therapy. It may also have applications in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Another area of interest is the development of new synthesis methods and formulations. This could lead to more efficient and effective use of samarium citrate in various applications.
Conclusion
Samarium citrate is a promising chemical compound with potential applications in cancer treatment, imaging, and drug delivery. While further research is needed to fully understand its mechanism of action and potential side effects, it represents a promising area of research for the scientific community.
Méthodes De Synthèse
Samarium citrate can be synthesized through a variety of methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. One common method involves the reaction of samarium oxide with citric acid in the presence of water and heat. The resulting product is a white or yellowish powder that is soluble in water.
Propriétés
Numéro CAS |
13074-85-6 |
|---|---|
Nom du produit |
Samarium citrate |
Formule moléculaire |
C6H5O7Sm |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;samarium(3+) |
InChI |
InChI=1S/C6H8O7.Sm/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
ZLPZMGRIYAWMNV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sm+3] |
Autres numéros CAS |
13074-85-6 |
Synonymes |
Citric acid samarium(III) salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



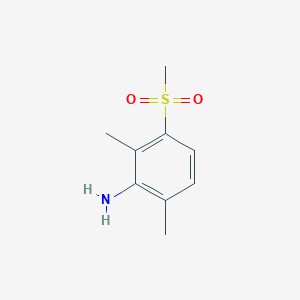
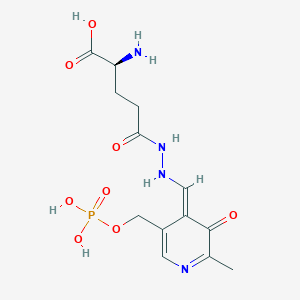
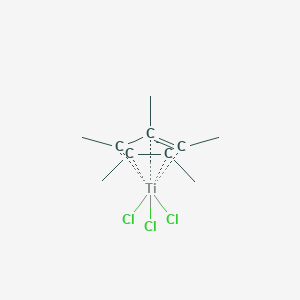
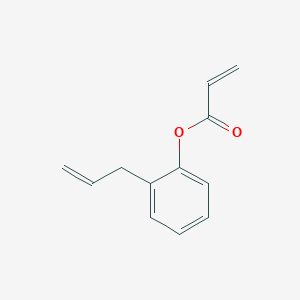
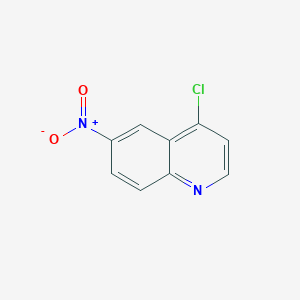
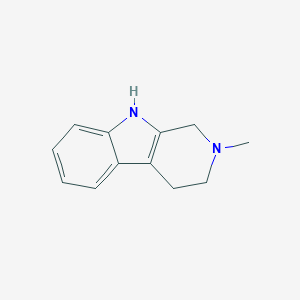
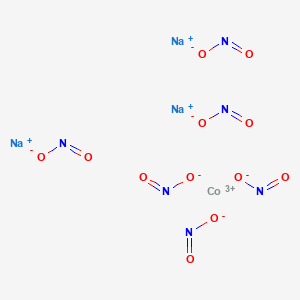
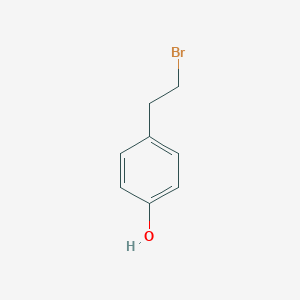
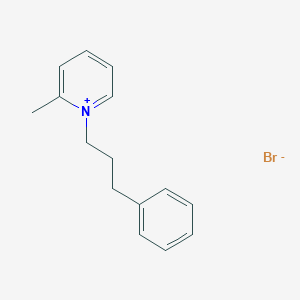

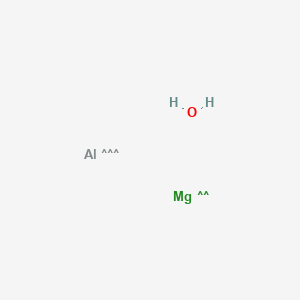
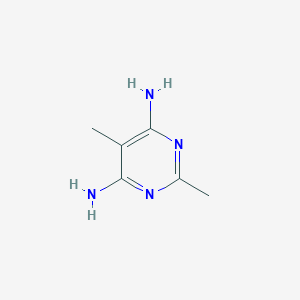
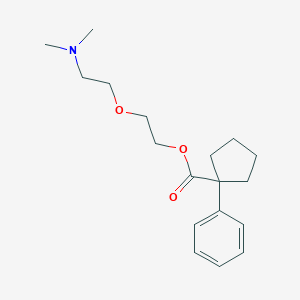
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)